rotenone
Overview
Description
5’beta-Rotenone: is a naturally occurring compound extracted from the roots and stems of plants belonging to the Leguminosae family, particularly the genera Lonchocarpus, Millettia, Tephrosia, and Derris . It is an isoflavone known for its potent insecticidal and piscicidal properties . Historically, it has been used extensively in agriculture and pest control . its high toxicity, especially its ability to induce Parkinson-like symptoms, has limited its use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’beta-Rotenone involves several steps, starting from the basic isoflavone structure. The biosynthetic pathway includes the oxidation and 1,2-rearrangement of the aryl moiety into the isoflavone, followed by ortho-hydroxylation and subsequent hydroxylation and methylation reactions .
Industrial Production Methods: Industrial production of 5’beta-Rotenone typically involves extraction from plant sources. The roots and stems of plants like Lonchocarpus and Derris are harvested, dried, and ground. The compound is then extracted using solvents such as ethanol or methanol . The extract is purified through various chromatographic techniques to obtain pure 5’beta-Rotenone .
Chemical Reactions Analysis
Types of Reactions: 5’beta-Rotenone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into less toxic dihydro derivatives.
Substitution: Various substitution reactions can occur on the aromatic ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted isoflavones.
Scientific Research Applications
Chemistry: In chemistry, 5’beta-Rotenone is used as a model compound to study the mechanisms of isoflavone biosynthesis and the effects of various chemical reactions on its structure .
Biology: In biological research, it is used to study mitochondrial function and the role of mitochondrial complex I in cellular respiration . It is also used to induce models of Parkinson’s disease in animals for studying neurodegeneration .
Medicine: In medicine, 5’beta-Rotenone is used to investigate the mechanisms of neurotoxicity and to develop potential treatments for neurodegenerative diseases . It is also studied for its potential anti-cancer properties .
Industry: In industry, 5’beta-Rotenone is used as an insecticide and piscicide . due to its high toxicity, its use is regulated and limited in many countries .
Mechanism of Action
Comparison with Similar Compounds
Rotenoisin A: A derivative of rotenone with similar neurotoxic effects but different potency.
Baicalin: A natural compound that can counteract this compound toxicity through its antioxidant properties.
Uniqueness: 5’beta-Rotenone is unique due to its potent inhibition of mitochondrial complex I and its ability to induce Parkinson-like symptoms . Its high toxicity and specific mechanism of action make it a valuable tool in scientific research, particularly in the study of neurodegenerative diseases .
Properties
IUPAC Name |
16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVIOZPCNVVQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859127 | |
Record name | 8,9-Dimethoxy-2-(1-propen-2-yl)-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7701-84-0 | |
Record name | 8,9-Dimethoxy-2-(1-propen-2-yl)-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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